tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
Description
tert-Butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a bicyclo[1.1.1]pentane-containing compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group. The bicyclo[1.1.1]pentane moiety serves as a rigid, three-dimensional bioisostere for aromatic rings, enhancing metabolic stability and solubility in drug discovery contexts . This compound is synthesized via multi-step routes involving coupling reactions between tert-butyl carbamate derivatives and bicyclo[1.1.1]pentane amines under basic conditions (e.g., DIPEA in EtOH at 80°C) . Its structural uniqueness lies in the combination of a strained bicyclic system and a piperidine scaffold, making it valuable for probing steric and electronic effects in medicinal chemistry.
Properties
CAS No. |
2770359-53-8 |
|---|---|
Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
tert-butyl 4-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-6-4-11(5-7-17)14-8-15(16,9-14)10-14/h11H,4-10,16H2,1-3H3 |
InChI Key |
JUSIWFAGABKCDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)(C3)N |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 267.37 g/mol. It features a bicyclic amine structure, which is significant in influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₅N₃O₂ |
| Molecular Weight | 267.37 g/mol |
| CAS Number | 2227205-38-9 |
| Purity | ±97% |
Pharmacological Effects
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that bicyclic amines can modulate neurotransmitter levels, potentially offering antidepressant effects.
- Neuroprotective Effects : Compounds in this class have been shown to protect neuronal cells from oxidative stress and apoptosis.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Interaction : It may act on neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : Potential inhibition of enzymes related to neurotransmitter metabolism could contribute to its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antidepressant-like Effects :
- Neuroprotective Properties :
- Pharmacokinetic Studies :
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate has been studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known neurotransmitters suggests that it may interact with specific receptors in the central nervous system.
Case Study: Neuroprotective Agents
Research has indicated that compounds similar to tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine derivatives can exhibit neuroprotective properties. For example, studies have shown that piperidine derivatives can enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Synthesis of Novel Compounds
The compound serves as an intermediate in synthesizing more complex molecules, including those with potential therapeutic effects. Its unique bicyclic structure allows for various modifications that can lead to new pharmacophores.
Applications in Materials Science
3. Polymer Chemistry
Tert-butyl 4-{3-aminobicyclo[1.1.1]pentan-1-yl}piperidine derivatives are being explored for their potential use in creating advanced polymers with specific mechanical and thermal properties.
Data Table: Properties of Polymers Derived from Tert-butyl Compounds
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Stability | Decomposes at 300°C |
| Flexibility | High |
These properties make them suitable for applications in coatings, adhesives, and composite materials.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on Enamine Ltd data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
